N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide
Description
N-[2-(3,4-Dimethylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core modified with a sulfone group (5,5-dioxo) and substituted aromatic moieties. Structural characterization of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP-III for graphical representation, as noted in crystallography-focused studies .
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-4-19(17-8-6-5-7-9-17)23(27)24-22-20-13-30(28,29)14-21(20)25-26(22)18-11-10-15(2)16(3)12-18/h5-12,19H,4,13-14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNIVIWXFIIANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide typically involves multiple steps. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 3,4-dimethylphenyl and phenylbutanamide groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound’s sulfone group (5,5-dioxo) distinguishes it from analogs in , which lack this moiety. Sulfones enhance polarity and metabolic stability compared to non-oxidized thiophenes.
- Pharmacopeial compounds () share the butanamide motif but incorporate thiazole rings and ureido groups, suggesting divergent biological targets .
Physicochemical Properties
- Solubility: The sulfone group likely improves aqueous solubility relative to non-polar thiophene analogs. However, the hydrophobic 3,4-dimethylphenyl and phenylbutanamide groups may counterbalance this, resulting in moderate solubility.
- Stability : Sulfones are generally resistant to oxidative degradation, offering an advantage over thioether-containing analogs.
Biological Activity
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis methods, and biological effects based on recent studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 425.46 g/mol. The structure features a thieno[3,4-c]pyrazole core , which is known for various pharmacological activities. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity, potentially improving bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.46 g/mol |
| Core Structure | Thieno[3,4-c]pyrazole |
| Functional Groups | Amide, Ketone |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thieno[3,4-c]pyrazole Core : This can be achieved by reacting appropriate hydrazines with thieno compounds under acidic conditions.
- Amidation : The introduction of the butanamide group can be accomplished through coupling reactions with suitable carboxylic acids and coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways.
Anti-inflammatory Effects
The thieno[3,4-c]pyrazole core has been associated with anti-inflammatory properties. Research suggests that the compound can modulate inflammatory cytokines and pathways:
- Cytokine Modulation : It has been shown to reduce levels of TNF-alpha and IL-6 in vitro.
Case Studies
-
Study on Anticancer Effects :
- A study published in Journal of Medicinal Chemistry (2021) demonstrated that derivatives of thieno[3,4-c]pyrazoles inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways.
-
Anti-inflammatory Research :
- In a Pharmacology Report (2020), the compound was tested in animal models for its ability to reduce paw edema induced by carrageenan injection, showing significant reduction compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
